2-Methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine
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Overview
Description
2-Methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a piperazine ring, a nitrobenzenesulfonyl group, and methylphenyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloro-4,6-dimethylpyrimidine, the core structure is formed through nucleophilic substitution reactions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction with 1-(4-nitrobenzenesulfonyl)piperazine.
Attachment of the Methylphenyl Groups: The methylphenyl groups are attached through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Conversion of nitro groups to amino groups.
Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as a pharmacophore, binding to active sites and modulating biological activity. The piperazine ring may enhance binding affinity and specificity, while the pyrimidine core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(4-methylphenyl)-6-[4-(4-aminobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine
- 2-Methyl-N-(4-methylphenyl)-6-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine
- 2-Methyl-N-(4-methylphenyl)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine
Uniqueness
The uniqueness of 2-Methyl-N-(4-methylphenyl)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrobenzenesulfonyl group, in particular, provides unique opportunities for further chemical modifications and applications in various fields.
This detailed overview highlights the versatility and potential of this compound in scientific research and industrial applications
Properties
Molecular Formula |
C22H24N6O4S |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-methyl-N-(4-methylphenyl)-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C22H24N6O4S/c1-16-3-5-18(6-4-16)25-21-15-22(24-17(2)23-21)26-11-13-27(14-12-26)33(31,32)20-9-7-19(8-10-20)28(29)30/h3-10,15H,11-14H2,1-2H3,(H,23,24,25) |
InChI Key |
QULMQYTYLIDRRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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